O-methyl-L-tyrosine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXICRZDJT-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647389 |

Source

|

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67423-44-3 |

Source

|

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Methyl-L-Tyrosine Hydrochloride: A Technical Guide to its Mechanism of Action and Application in Cellular Transport Studies

Introduction: Unveiling a Key Tool for Amino Acid Transport Research

O-methyl-L-tyrosine hydrochloride is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community, particularly in the fields of oncology, neuroscience, and drug development.[1] Unlike its close relative, L-tyrosine, a fundamental building block of proteins, O-methyl-L-tyrosine is not incorporated into nascent polypeptide chains.[2] This inherent metabolic stability, conferred by the methylation of the hydroxyl group on the phenyl ring, makes it an invaluable tool for probing the intricacies of cellular amino acid transport systems.[3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, with a particular focus on its interaction with the L-type amino acid transporter 1 (LAT1), its metabolic fate, and its practical applications in research, supported by detailed experimental protocols. The hydrochloride salt form of O-methyl-L-tyrosine enhances its solubility and stability, facilitating its use in aqueous solutions for experimental purposes.[4]

Core Mechanism of Action: A Trojan Horse for the LAT1 Transporter

The primary mechanism of action of O-methyl-L-tyrosine lies in its ability to act as a substrate for the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[5][6] LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and tyrosine.[7] Crucially, LAT1 is often overexpressed in a wide range of cancer cells to meet the high demand for essential amino acids required for rapid proliferation and tumor growth.[5][6] This differential expression between cancerous and normal tissues forms the basis of the utility of O-methyl-L-tyrosine as a tumor-specific imaging agent.

The interaction with LAT1 is stereospecific, with a strong preference for the L-isomer of O-methyl-tyrosine over its D-enantiomer. This specificity is a key feature of the LAT1 transporter and allows for targeted studies of its function.

Visualizing the Transport Mechanism

The transport of O-methyl-L-tyrosine into a cancer cell via the LAT1 transporter can be conceptualized as a "Trojan Horse" mechanism. The cell, with its upregulated LAT1 expression, readily recognizes and transports O-methyl-L-tyrosine, mistaking it for a necessary nutrient. Once inside, its metabolic stability prevents it from being incorporated into proteins or undergoing significant degradation, leading to its accumulation within the cell.

Metabolic Stability and Pharmacokinetics

A cornerstone of O-methyl-L-tyrosine's utility is its remarkable metabolic stability. The methylation of the phenolic hydroxyl group prevents its participation in the typical metabolic pathways of tyrosine, such as its conversion to catecholamines or its degradation via tyrosine aminotransferase.[2][3] This stability ensures that its accumulation within cells is a direct reflection of transporter activity rather than subsequent metabolic trapping.

-

Resistance to Degradation: In vivo studies have demonstrated that O-methyl-L-tyrosine is largely resistant to metabolic degradation. This is in stark contrast to natural L-tyrosine, which is readily metabolized in the liver and other tissues.[8]

-

Minimal Protein Incorporation: As a non-proteinogenic amino acid, it is not recognized by the cellular machinery for protein synthesis, preventing its incorporation into newly synthesized proteins.[1]

This metabolic inertness is a critical attribute for its application as a tracer in Positron Emission Tomography (PET) imaging, as the radiolabeled molecule's distribution accurately reflects transporter function over time.

Quantitative Data: Interaction with LAT1

The affinity of O-methyl-L-tyrosine for the LAT1 transporter is a key parameter in understanding its mechanism of action. While direct Michaelis-Menten constants (Km) for O-methyl-L-tyrosine are not abundantly reported in the literature, studies on structurally similar amino acid analogs provide valuable insights into its transport kinetics. The affinity of various ligands for LAT1 can be assessed through competitive binding assays.

| Compound | Transporter | IC50 (µM) | Cell Line | Reference |

| L-Phenylalanine | LAT1 | 91.8 | TREx HEK-hLAT1 | [9] |

| 3-Iodo-L-tyrosine | LAT1 | 7.9 | Not Specified | [9] |

| KMH-233 (LAT1 Inhibitor) | LAT1 | 18 | Not Specified | [9] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the uptake of a radiolabeled substrate, providing an indication of binding affinity.

Experimental Protocols: A Guide to Studying O-Methyl-L-Tyrosine Uptake

The following protocol provides a detailed methodology for a radiolabeled amino acid uptake assay to quantify the cellular uptake of O-methyl-L-tyrosine, a fundamental technique for characterizing its interaction with the LAT1 transporter.

Protocol: Radiolabeled O-Methyl-L-Tyrosine Uptake Assay in Adherent Cancer Cells

1. Cell Culture:

-

Plate adherent cancer cells known to express LAT1 (e.g., various glioma or breast cancer cell lines) in 12-well or 24-well plates.[10]

-

Culture cells in appropriate growth medium until they reach near confluence.[11]

2. Preparation of Solutions:

-

Uptake Buffer (HBSS-HEPES): Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.[11]

-

Radiolabeled O-Methyl-L-Tyrosine Working Solution: Prepare a working solution of radiolabeled O-methyl-L-tyrosine (e.g., [14C]-O-methyl-L-tyrosine or [3H]-O-methyl-L-tyrosine) in the uptake buffer at the desired final concentration.

3. Uptake Assay Procedure:

-

Aspirate the growth medium from the cell culture plates.

-

Wash the cells twice with pre-warmed (37°C) uptake buffer to remove any residual medium.[10]

-

Add the radiolabeled O-methyl-L-tyrosine working solution to each well to initiate the uptake.

-

Incubate the plates at 37°C for a predetermined time interval (e.g., 5, 15, 30 minutes).

-

To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.[10]

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).[11]

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the radioactive counts.

4. Data Analysis:

-

Express the uptake of radiolabeled O-methyl-L-tyrosine as picomoles or nanomoles per milligram of protein per unit of time.

-

For competitive inhibition studies, co-incubate the radiolabeled tracer with varying concentrations of unlabeled O-methyl-L-tyrosine or other potential LAT1 substrates/inhibitors.

Visualizing the Experimental Workflow

Properties and Handling of this compound

The hydrochloride salt of O-methyl-L-tyrosine is the preferred form for research applications due to its enhanced physicochemical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [4] |

| Molecular Weight | 231.68 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Solubility | Enhanced solubility in aqueous solutions compared to the free amino acid. The solubility of L-tyrosine, its parent compound, is significantly increased in acidic conditions (e.g., in 1 M HCl). | [4][12] |

| Stability | Generally stable under standard laboratory conditions. Should be stored in a cool, dry place. Tyrosine and its derivatives can be susceptible to photo-oxidation. | [13] |

Handling and Storage:

-

Storage: Store at 2-8°C in a tightly sealed container to protect from moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust.

Conclusion and Future Directions

This compound serves as a powerful and specific tool for investigating the function and activity of the LAT1 amino acid transporter. Its core mechanism of action, centered on its selective uptake and metabolic stability, has established it as a valuable tracer for cancer imaging and a probe for studying amino acid transport in various physiological and pathological contexts. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies.

Future research will likely focus on leveraging the unique properties of O-methyl-L-tyrosine for the development of novel therapeutic strategies. By conjugating cytotoxic drugs to O-methyl-L-tyrosine, it may be possible to achieve targeted drug delivery to cancer cells that overexpress LAT1, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. Further elucidation of the structural basis for its interaction with LAT1 will undoubtedly pave the way for the design of even more potent and selective LAT1-targeted agents.

References

-

Chem-Impex. This compound.

-

Chem-Impex. O-Methyl-L-tyrosine.

-

Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. bioRxiv.

-

Wikipedia. Tyrosine.

-

An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Oncology.

-

PubChem. O-Methyl-L-Tyrosine.

-

Chemistry Stack Exchange. The Solubility of Tyrosine.

-

An overview of radiolabeled amino acid tracers in oncologic imaging. ResearchGate.

-

Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv.

-

Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. PubMed.

-

A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI.

-

Enhancing the solubility of L-Tyrosine in cell culture media applications. Evonik.

-

Amino Acid Uptake Assay Kit UP04 manual. Dojindo Molecular Technologies.

-

Kinetic parameters (K m and V max ) of LAT1-mediated uptake inhibition... ResearchGate.

-

Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE.

-

Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PMC.

-

Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.

-

Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. MDPI.

-

Overview of Tyrosine Metabolism. Creative Proteomics.

-

L-Tyrosine in Cell Culture. Sigma-Aldrich.

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry.

-

Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. bioprocessintl.com [bioprocessintl.com]

What is O-methyl-L-tyrosine hydrochloride used for in research

An In-Depth Technical Guide to the Research Applications of O-methyl-L-tyrosine Hydrochloride

Abstract

This compound is a non-proteinogenic amino acid derivative that has emerged as an invaluable tool in biomedical research.[1] Structurally analogous to L-tyrosine but with a methylated hydroxyl group, it is precluded from the downstream metabolic pathways of its parent amino acid, such as protein and catecholamine synthesis.[1][2] This unique property makes it a highly specific and stable probe for investigating the function of L-type amino acid transporters (LAT), particularly LAT1, which is a critical mediator of nutrient supply in cancer cells and across the blood-brain barrier. This guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, its pivotal role in oncologic imaging and neuroscience, and standardized protocols for its use in laboratory settings.

Introduction: A Stable Probe for a Dynamic Process

L-tyrosine is a conditionally essential amino acid fundamental to cellular life, serving as a building block for proteins and as a direct precursor to vital catecholamine neurotransmitters like dopamine and norepinephrine.[3] The study of its transport and metabolism is therefore central to understanding both normal physiology and various pathological states. O-methyl-L-tyrosine is an L-tyrosine analog where the para-hydroxyl group of the phenyl ring is replaced by a methoxy group. This seemingly minor modification confers a critical experimental advantage: while it retains a high affinity for the same transport systems as L-tyrosine, the methyl ether is metabolically inert, preventing its incorporation into proteins or its enzymatic conversion by tyrosine hydroxylase.[1][4]

This metabolic stability is the cornerstone of its utility. It allows researchers to isolate and study a single variable—amino acid transport—without the confounding effects of subsequent metabolic processes. Its primary application lies in probing the L-type amino acid transporter 1 (LAT1), a transporter of large neutral amino acids that is highly upregulated in a vast array of human cancers and plays a key role in transporting therapeutic agents into the brain.[5][6]

Mechanism of Action: High-Affinity Transport Without Metabolism

The scientific utility of this compound is rooted in its specific interaction with cell membrane transporters.

Competitive Substrate for L-Type Amino Acid Transporter 1 (LAT1)

O-methyl-L-tyrosine acts as a competitive substrate for LAT1 (encoded by the SLC7A5 gene). LAT1 is an antiporter that facilitates the sodium-independent exchange of large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) across the cell membrane.[6] In many cancer cells, LAT1 is overexpressed to satisfy the high demand for essential amino acids required for relentless proliferation.[5][7]

O-methyl-L-tyrosine mimics endogenous substrates and is actively transported into cells via LAT1. Studies have shown it has a high affinity for LAT1, often with greater selectivity for LAT1 over the non-cancer-associated isoform, LAT2.[5][8] This transport is not a one-way street; as a substrate, it can also induce the efflux of preloaded amino acids from within the cell, a characteristic exploited in trans-stimulation assays to confirm substrate status.[9]

Metabolic Inertness

Once inside the cell, the defining feature of O-methyl-L-tyrosine becomes paramount. The methyl group on the phenolic oxygen prevents it from being recognized by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[10] It is also not a substrate for aminoacyl-tRNA synthetases and is therefore not incorporated into newly synthesized proteins. This inertness ensures that its intracellular concentration is a direct reflection of transporter activity, making it an ideal tracer.

The following diagram illustrates the differential fate of L-tyrosine and O-methyl-L-tyrosine after transport into a cell.

Caption: Cellular fate of L-Tyrosine vs. O-methyl-L-tyrosine.

Key Research Applications

Oncologic Research and PET Imaging

The most prominent application of O-methyl-L-tyrosine is in oncology, specifically as a radiotracer for Positron Emission Tomography (PET). When labeled with a positron-emitting isotope like Carbon-11 (¹¹C), O-[¹¹C]methyl-L-tyrosine becomes a powerful tool for visualizing tumors.[11]

The principle is straightforward:

-

Cancer cells frequently overexpress LAT1 to fuel their growth.[6][7]

-

Intravenously injected O-[¹¹C]methyl-L-tyrosine is preferentially transported into these high-LAT1-expressing cells.

-

Due to its metabolic stability, the tracer accumulates intracellularly.

-

The positron emissions from ¹¹C are detected by the PET scanner, generating an image that highlights areas of high tracer uptake, corresponding to tumor locations.

Preclinical and clinical studies have demonstrated that O-[¹¹C]methyl-L-tyrosine PET imaging can successfully visualize tumors, including brain neoplasms.[11] A key advantage is the low background uptake in most healthy organs, which provides excellent tumor-to-background contrast and clear delineation of malignant tissues.[11]

Neuroscience Research

In neuroscience, O-methyl-L-tyrosine serves as a tool to investigate catecholamine metabolism and the role of amino acid transport across the blood-brain barrier.[1] By competing with endogenous L-tyrosine for transport into the brain and neurons, it can be used to experimentally induce a state of precursor-limited catecholamine synthesis.[1][12] This allows researchers to study:

-

Cognitive Function: The impact of reduced dopamine and norepinephrine synthesis on working memory, attention, and executive function.

-

Neurological Disorders: The pathophysiology of conditions linked to catecholamine depletion, such as Parkinson's disease and depression.[1]

-

Blood-Brain Barrier Transport: The kinetics and capacity of amino acid transporters at the blood-brain barrier, which is critical for understanding drug delivery to the central nervous system.[6]

Drug Discovery and Transporter Characterization

As a well-characterized LAT1 substrate, O-methyl-L-tyrosine is a standard reference compound in drug discovery programs targeting this transporter. It is used in screening assays to identify and characterize novel small molecules that may act as LAT1 inhibitors or substrates.[9][13] Such assays are vital for developing:

-

Oncology Drugs: LAT1 inhibitors that can starve cancer cells of essential amino acids are a promising therapeutic strategy.[7][13] The selective inhibitor JPH203 is one such compound that has reached clinical trials.[7]

-

Prodrugs: Attaching a drug to a LAT1-recognized moiety can facilitate its transport into the brain or into tumors. O-methyl-L-tyrosine helps validate the assays used to test these potential prodrugs.

Experimental Methodologies & Protocols

Protocol: In Vitro LAT1 Competitive Uptake Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a test compound against LAT1 using O-methyl-L-tyrosine as a reference competitor and radiolabeled L-leucine as the substrate.

A. Materials

-

Cells: A human cell line with high LAT1 expression (e.g., HT-29 or Saos-2).

-

Radiolabeled Substrate: L-[¹⁴C]leucine.

-

Compounds: this compound; Test Compound.

-

Buffers:

-

Culture Medium: As required for the cell line.

-

Uptake Buffer (Na⁺-free): Hanks' Balanced Salt Solution (HBSS) modified with choline chloride replacing NaCl.

-

Wash Buffer: Ice-cold Uptake Buffer.

-

-

Reagents: Cell lysis buffer (e.g., 0.1 M NaOH); Scintillation cocktail.

-

Equipment: Cell culture incubator, 24-well plates, scintillation counter.

B. Step-by-Step Procedure

-

Cell Seeding: Seed cells into 24-well plates at an appropriate density and allow them to adhere and grow to ~90% confluency.

-

Preparation: On the day of the experiment, prepare serial dilutions of O-methyl-L-tyrosine and the test compound in Uptake Buffer. Prepare a working solution of L-[¹⁴C]leucine (final concentration ~1 µM) in the same buffer.[13]

-

Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer to remove endogenous amino acids and sodium.

-

Incubation: Add the L-[¹⁴C]leucine solution containing the various concentrations of the competitor (O-methyl-L-tyrosine or test compound) to the wells. Include control wells with no competitor (total uptake) and wells with a high concentration of a known LAT1 inhibitor like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to determine non-specific uptake.

-

Uptake: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the measurement is within the linear range of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold Wash Buffer.

-

Lysis & Measurement: Add cell lysis buffer to each well and incubate to ensure complete lysis. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Normalize the data as a percentage of the specific uptake in the absence of a competitor.

-

Plot the percentage of specific uptake against the logarithm of the competitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for an in vitro LAT1 competitive uptake assay.

Data Summary: Representative LAT1 Inhibitor Affinities

To provide context for experimental results, the following table summarizes the inhibitory constants (IC₅₀) for several compounds that interact with LAT1. These values highlight the competitive landscape in which O-methyl-L-tyrosine operates.

| Compound | IC₅₀ Value (µM) | Compound Type | Reference |

| 3-Iodo-L-tyrosine | 7.9 | Tyrosine Derivative Inhibitor | [6] |

| KMH-233 | 18 | Phenylalanine Derivative Inhibitor | [6] |

| BCH | 75.3 ± 6.7 | Non-selective LAT Inhibitor | [13] |

| KYT-0353 | 0.041 ± 0.003 | Selective LAT1 Inhibitor | [13] |

Note: The IC₅₀ for O-methyl-L-tyrosine itself can vary based on the cell line and specific assay conditions but is expected to be in the low micromolar range.

Conclusion and Future Outlook

This compound is more than a simple chemical derivative; it is a precision tool that enables the specific and quantitative study of amino acid transport. Its metabolic stability and high affinity for LAT1 have cemented its role in foundational research and advanced clinical applications. In cancer research, radiolabeled O-methyl-L-tyrosine continues to be a valuable tracer for non-invasively characterizing tumor metabolism and proliferation. In neuroscience, it provides a means to modulate and study the critical pathways of catecholamine synthesis. For drug development professionals, it remains an essential reference standard for the discovery and validation of new therapeutics targeting the LAT1 transporter. As our understanding of the central role of nutrient transporters in disease deepens, the utility of this compound in both basic and translational research is set to expand even further.

References

-

A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. Available at: [Link]

-

Research Breakdown on L-Tyrosine. Examine.com. Available at: [Link]

-

Tyrosine. Wikipedia. Available at: [Link]

-

Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. ACS Omega. Available at: [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. Available at: [Link]

-

Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. Available at: [Link]

-

(L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. Available at: [Link]

-

L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. PubMed Central. Available at: [Link]

-

O-Methyl-L-Tyrosine. PubChem. Available at: [Link]

-

Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET. PubMed. Available at: [Link]

-

LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PubMed Central. Available at: [Link]

-

Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography. PubMed. Available at: [Link]

-

Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available at: [Link]

-

Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Taylor & Francis Online. Available at: [Link]

-

Tyrosine bioconjugation – an emergent alternative. Royal Society of Chemistry. Available at: [Link]

-

l-Tyrosine-loaded nanoparticles increase the antitumoral activity of direct electric current in a metastatic melanoma cell model. DovePress. Available at: [Link]

-

Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PubMed Central. Available at: [Link]

-

L‐type amino acid transporter 1 (LAT1) inhibition selectively impairs.... ResearchGate. Available at: [Link]

-

l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PubMed Central. Available at: [Link]

-

Isoform selectivity of 3-125I-iodo-alpha-methyl-L-tyrosine membrane transport in human L-type amino acid transporters. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Isoform selectivity of 3-125I-iodo-alpha-methyl-L-tyrosine membrane transport in human L-type amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. examine.com [examine.com]

- 11. Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of O-methyl-L-tyrosine hydrochloride

An In-depth Technical Guide to O-methyl-L-tyrosine Hydrochloride

Introduction

This compound is a synthetically modified, non-proteinogenic amino acid derived from L-tyrosine.[1] This modification—the methylation of the phenolic hydroxyl group—confers unique chemical properties that distinguish it from its endogenous precursor, making it a valuable tool in neuroscience, pharmacology, and drug development.[1][2] Primarily, it functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3] This inhibitory action allows researchers to precisely modulate catecholaminergic pathways, providing critical insights into the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease and depression.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed analytical methodologies for its characterization, and an exploration of its applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of this compound are paramount for its effective use in research and development. The compound is the hydrochloride salt of O-methyl-L-tyrosine, which enhances its stability and solubility.[1]

Structural Information

-

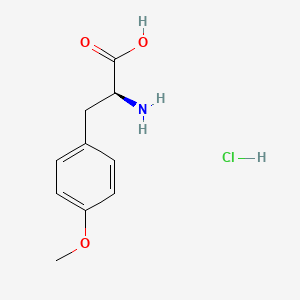

IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride[4]

-

Synonyms: H-Tyr(Me)-OH·HCl, p-Methoxy-L-phenylalanine hydrochloride[1]

-

Chemical Structure:

Figure 1. Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its free base form, O-methyl-L-tyrosine.

| Property | This compound | O-methyl-L-tyrosine | Reference(s) |

| CAS Number | 67423-44-3 | 6230-11-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.68 g/mol | 195.22 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | White to off-white powder | [2] |

| Melting Point | Not specified | 225-248 °C (decomposes) | [2] |

| Solubility | Soluble in aqueous solutions. The hydrochloride form enhances solubility compared to the free base. | Sparingly soluble in water, soluble in 1N HCl. | [1][5] |

| Optical Rotation | Not specified | [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl) | [2] |

| Storage Conditions | 0-8°C | 0-8°C | [1][2] |

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard techniques include NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. For this compound in a suitable solvent (e.g., D₂O), the expected proton signals are:

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), corresponding to the protons on the para-substituted benzene ring.

-

Alpha-Proton (α-H): A triplet or doublet of doublets (~4.1-4.4 ppm) for the proton on the chiral carbon adjacent to the amino and carboxyl groups.[6][7]

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to three protons.[6]

-

Beta-Protons (β-H₂): A multiplet or two doublets of doublets (~3.0-3.2 ppm) for the diastereotopic protons of the methylene group.[6][7]

¹³C NMR would show characteristic signals for the carboxyl carbon (~172-174 ppm), the aromatic carbons (four signals between ~115-160 ppm), the alpha-carbon (~55-57 ppm), the methoxy carbon (~56-58 ppm), and the beta-carbon (~37-39 ppm).[6][7]

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals key functional groups. The spectrum is expected to show characteristic absorption bands:

-

O-H and N-H Stretching: A broad band from ~2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H and ammonium N-H stretches.

-

C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl group.[6]

-

C=C Stretching: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

-

C-O Stretching: A strong band around 1240-1260 cm⁻¹ for the aryl-ether C-O bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base would be observed at an m/z of approximately 196.09.[4]

Mechanism of Action and Applications in Research

The primary biochemical function of O-methyl-L-tyrosine is the inhibition of tyrosine hydroxylase (TH). This mechanism is central to its application in research.

Inhibition of Catecholamine Synthesis

Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. O-methyl-L-tyrosine, by mimicking the structure of the natural substrate, binds to the active site of TH, competitively inhibiting its function. This blockade reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of O-methyl-L-tyrosine Hydrochloride

Introduction

O-methyl-L-tyrosine, also known as 4-methoxy-L-phenylalanine, is a non-proteinogenic amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1] By replacing the phosphorylatable hydroxyl group of L-tyrosine with a stable methyl ether, it serves as a crucial tool for probing tyrosine phosphorylation-dependent signaling pathways.[2] Its role as an inhibitor of tyrosine hydroxylase also makes it valuable in neuroscience research for studying the synthesis of catecholamine neurotransmitters like dopamine.[3] Consequently, it is an important precursor and intermediate in the development of therapeutics for neurological disorders such as Parkinson's disease.[2]

The utility of O-methyl-L-tyrosine hydrochloride in these sensitive applications is critically dependent on its chemical and, most importantly, its enantiomeric purity. The presence of its D-isomer or other related impurities can lead to ambiguous experimental results and undesirable off-target effects. This guide provides a comprehensive overview of the robust synthesis and purification methodologies required to produce high-purity this compound, grounded in established chemical principles and field-proven insights for researchers, scientists, and drug development professionals.

Section 1: A Validated Synthetic Strategy

The primary challenge in synthesizing O-methyl-L-tyrosine is the selective methylation of the phenolic hydroxyl group in the presence of two other nucleophilic sites: the primary amine and the carboxylic acid. Direct methylation of L-tyrosine is unselective and leads to a mixture of O-methyl, N-methyl, and N,N-dimethylated products. Therefore, a robust synthesis necessitates a protection-methylation-deprotection strategy.

The most common and effective approach involves three core stages:

-

Protection of Amino and Carboxyl Groups: The amine and carboxyl functionalities of the L-tyrosine starting material are protected to prevent side reactions. A highly efficient method is the simultaneous protection via Fischer esterification to form L-tyrosine methyl ester hydrochloride.

-

Selective O-Methylation: The phenolic hydroxyl group of the protected tyrosine is then methylated. The Williamson ether synthesis is the classic and most reliable method for this transformation.[4]

-

Deprotection and Salt Formation: The protecting groups are removed, and the final compound is isolated as its stable hydrochloride salt to enhance solubility and handling.

This multi-step pathway ensures high selectivity, preserves the crucial L-stereochemistry, and leads to a high-purity final product.

Sources

An In-Depth Technical Guide to O-methyl-L-tyrosine: A Non-Proteinogenic Amino Acid for Research and Drug Development

This guide provides a comprehensive technical overview of O-methyl-L-tyrosine, a non-proteinogenic amino acid with significant applications in neuroscience, oncology, and drug development. We will delve into its fundamental properties, mechanism of action, synthesis protocols, and key applications, with a focus on providing practical insights for researchers and drug development professionals.

Introduction: Unveiling a Versatile Molecular Tool

O-methyl-L-tyrosine is a derivative of the proteinogenic amino acid L-tyrosine, distinguished by the methylation of the hydroxyl group on its phenol ring.[1][2] This seemingly subtle modification has profound consequences for its biological activity, rendering it a valuable tool for investigating and manipulating critical physiological pathways. Unlike its parent molecule, O-methyl-L-tyrosine is not incorporated into proteins, allowing it to function as a specific probe and inhibitor within cellular systems.[2]

Its primary utility stems from its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][3] This property makes it an invaluable asset in neuroscience research for studying the effects of dopamine and norepinephrine depletion. Furthermore, its radiolabeled variants, particularly with Carbon-11 and Fluorine-18, have emerged as powerful imaging agents in positron emission tomography (PET) for the diagnosis and monitoring of tumors, especially in the brain.[4][5][6]

This guide will provide a detailed exploration of these facets, offering both the theoretical underpinnings and the practical methodologies necessary for the effective utilization of O-methyl-L-tyrosine in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-methyl-L-tyrosine is essential for its effective application in experimental design, including formulation and delivery.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 225-248 °C | [3] |

| Optical Rotation | [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl) | [3] |

| CAS Number | 6230-11-1 | [1][3] |

Core Mechanism of Action: A Tale of Two Pathways

The biological effects of O-methyl-L-tyrosine are primarily mediated through its interaction with two key cellular processes: catecholamine biosynthesis and amino acid transport.

Inhibition of Tyrosine Hydroxylase and Catecholamine Biosynthesis

The most well-characterized mechanism of action of O-methyl-L-tyrosine is its competitive inhibition of tyrosine hydroxylase (TH).[1][3] TH is the crucial, rate-limiting enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.[7] By acting as a competitive inhibitor, O-methyl-L-tyrosine binds to the active site of TH, preventing the binding of the natural substrate, L-tyrosine, and thereby reducing the overall synthesis of catecholamines.[8] This targeted inhibition allows researchers to probe the downstream effects of catecholamine depletion in various physiological and pathological models.

Interaction with the L-Type Amino Acid Transporter 1 (LAT1)

O-methyl-L-tyrosine, being an amino acid analog, utilizes cellular transport mechanisms for entry into cells. Of particular importance is its interaction with the L-Type Amino Acid Transporter 1 (LAT1).[3][9] LAT1 is an essential amino acid transporter that is overexpressed in many types of cancer cells to meet their high metabolic demands.[10][11][12] This overexpression provides a molecular basis for the selective accumulation of radiolabeled O-methyl-L-tyrosine analogs in tumor tissue, forming the principle behind its use in PET imaging. The affinity of O-methyl-L-tyrosine for LAT1 allows it to be transported into cancer cells, where its radiolabel can be detected. Notably, the D-isomer of O-methyl-tyrosine shows significantly lower uptake, highlighting the stereoselectivity of the LAT1 transporter.

Synthesis of O-methyl-L-tyrosine and its Radiolabeled Analogs

The ability to synthesize O-methyl-L-tyrosine and its radiolabeled derivatives is fundamental to its application in research. This section provides detailed protocols for both chemical and radiochemical synthesis.

Laboratory Synthesis of O-methyl-L-tyrosine

A common and effective method for the laboratory-scale synthesis of O-methyl-L-tyrosine involves the deprotection of a commercially available protected precursor.

Protocol:

-

Dissolution: Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine (5.7 g, 17.3 mmol) in 50 mL of ethanol.[4]

-

Catalyst Suspension: To a separate flask, add 100 mg of 10% palladium on charcoal and 10 mL of cyclohexene to create a suspension.[4]

-

Reaction: Add the ethanolic solution of the protected amino acid to the catalyst suspension.[4]

-

Reflux: Heat the reaction mixture at reflux for 1 hour.[4]

-

Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to remove the palladium on charcoal catalyst.[4]

-

Concentration: Concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a white solid (yield ~43%).[4]

-

Characterization: The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Radiosynthesis of [¹¹C]O-methyl-L-tyrosine ([¹¹C]OMT)

The short half-life of Carbon-11 (20.4 minutes) necessitates a rapid and efficient automated synthesis process. The most common method involves the O-methylation of L-tyrosine using [¹¹C]methyl iodide.

Automated Synthesis Protocol:

-

Production of [¹¹C]Methyl Iodide: [¹¹C]Carbon dioxide, produced via a cyclotron, is converted to [¹¹C]methyl iodide ([¹¹C]MeI) using a gas-phase iodination system.

-

Reaction: The [¹¹C]MeI is trapped in a solution of L-tyrosine disodium salt in an anhydrous solvent such as dimethylsulfoxide (DMSO).[4]

-

Purification: The reaction mixture is then purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹¹C]MeI and other impurities. This method has largely replaced the more time-consuming HPLC purification.[4]

-

Formulation: The purified [¹¹C]OMT is eluted in a physiologically compatible solution, such as saline, and is ready for injection.[4]

This automated process can typically be completed within 30 minutes, with radiochemical yields of approximately 60% (decay-corrected) and radiochemical purity exceeding 97%.[4]

Radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

The longer half-life of Fluorine-18 (109.8 minutes) makes [¹⁸F]FET a more practical alternative to [¹¹C]OMT for many clinical applications. The synthesis is typically a two-step automated process.

Automated Synthesis Protocol:

-

[¹⁸F]Fluoroethylation of a Precursor: The synthesis begins with the nucleophilic substitution of a suitable precursor, such as O-(2'-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester, with [¹⁸F]fluoride.

-

Deprotection: The protecting groups are then removed, typically by acid hydrolysis.

-

Purification: The final product is purified using either solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[13] Automated modules are commercially available that can perform this synthesis with high radiochemical yield and purity.[14][15][16]

Applications in Research and Drug Development

O-methyl-L-tyrosine and its radiolabeled analogs have a broad range of applications, from fundamental neuroscience research to clinical oncology.

Probing Catecholaminergic Systems in Neuroscience

As a potent inhibitor of tyrosine hydroxylase, non-radiolabeled O-methyl-L-tyrosine is an invaluable tool for studying the roles of dopamine and norepinephrine in the central nervous system. By systemically or locally administering O-methyl-L-tyrosine, researchers can induce a temporary and reversible depletion of these key neurotransmitters. This allows for the investigation of their involvement in a wide array of cognitive and behavioral processes, including motivation, learning, memory, and attention. It is also used in preclinical models to study the pathophysiology of disorders associated with catecholamine dysregulation, such as Parkinson's disease and depression.[1][3]

PET Imaging in Neuro-Oncology

The most prominent application of radiolabeled O-methyl-L-tyrosine, particularly [¹¹C]OMT and [¹⁸F]FET, is in the field of neuro-oncology. The overexpression of the LAT1 transporter in glioma cells leads to the high uptake of these tracers in tumor tissue, providing excellent contrast against the surrounding healthy brain parenchyma.[9][15][17]

Key applications in neuro-oncology include:

-

Tumor Diagnosis and Grading: PET imaging with these tracers can help in the initial diagnosis of brain tumors and provide information about the tumor grade, with higher uptake often correlating with higher-grade gliomas.[9][17]

-

Delineation of Tumor Extent: These tracers can often visualize the extent of tumor infiltration more accurately than conventional MRI, aiding in surgical planning and radiotherapy.[17]

-

Differentiation of Tumor Recurrence from Treatment Effects: A major challenge in neuro-oncology is distinguishing between tumor recurrence and treatment-related changes such as radiation necrosis. Amino acid PET tracers like [¹¹C]OMT and [¹⁸F]FET have shown high accuracy in making this distinction, as recurrent tumors typically show high tracer uptake, while treatment-related changes do not.[9][15]

-

Monitoring Treatment Response: Changes in tracer uptake can be used to monitor the response of brain tumors to therapy, providing an earlier indication of treatment efficacy than changes in tumor size on MRI.

Comparative Diagnostic Accuracy in Glioma Recurrence:

| Tracer | Sensitivity | Specificity | Source |

| [¹¹C]MET | 93.3% | 90% | [17] |

| [¹⁸F]FDG | 50% | 85.7% | [17] |

Note: Data for [¹¹C]MET is often used as a benchmark for other amino acid tracers like [¹¹C]OMT due to their similar uptake mechanisms.

A Tool in Preclinical Drug Discovery

Beyond its direct diagnostic applications, O-methyl-L-tyrosine serves as a valuable research tool in preclinical drug discovery. Its ability to inhibit tyrosine hydroxylase makes it a useful positive control in screening assays for novel inhibitors of this enzyme. Furthermore, by inducing a state of catecholamine depletion, it can be used to create animal models for testing the efficacy of new therapeutic agents aimed at treating conditions related to dopaminergic or noradrenergic dysfunction.

Conclusion: A Versatile and Indispensable Research Tool

O-methyl-L-tyrosine, in both its non-radiolabeled and radiolabeled forms, stands as a testament to the power of subtle chemical modifications in creating powerful tools for biological investigation. Its specific inhibition of tyrosine hydroxylase provides a window into the complex world of catecholaminergic neurotransmission, while its avid uptake by tumor cells via the LAT1 transporter has revolutionized the field of neuro-oncology imaging. For researchers and drug development professionals, a thorough understanding of the properties, mechanisms, and methodologies associated with O-methyl-L-tyrosine is essential for harnessing its full potential to advance our understanding of human health and disease.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-L-tyrosine as tumor imaging tracers by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Diagnostic accuracy of 11C-methionine PET for differentiation of recurrent brain tumors from radiation necrosis after radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diagnostic accuracy of 11C-methionine PET in detecting neuropathologically confirmed recurrent brain tumor after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.ucla.edu [chem.ucla.edu]

- 17. A comparison study of 11C-methionine and 18F-fluorodeoxyglucose positron emission tomography-computed tomography scans in evaluation of patients with recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecificity of O-methyl-L-tyrosine Isomers: Synthesis, Analysis, and Biological Implications

Introduction: The Critical Role of Chirality in O-methyl-tyrosine Function

In the landscape of drug discovery and neuroscience research, the subtle yet profound influence of molecular stereochemistry is a paramount consideration. O-methyl-tyrosine, a derivative of the amino acid tyrosine, exists as two non-superimposable mirror images, or enantiomers: O-methyl-L-tyrosine (OMLT) and O-methyl-D-tyrosine (OMDT). While chemically identical in many respects, their three-dimensional arrangement dictates vastly different interactions within biological systems. This guide provides a comprehensive technical overview of the stereospecificity of O-methyl-tyrosine isomers, from their asymmetric synthesis and chiral separation to their distinct biological activities and applications. Understanding these differences is not merely an academic exercise; it is fundamental to the rational design of targeted therapeutics and the precise interpretation of neurochemical studies. O-methyl-L-tyrosine is utilized in research concerning neurotransmitter synthesis and has applications in the development of drugs for conditions such as Parkinson's disease.[1] Conversely, the D-isomer serves as a valuable tool for investigating the stereospecificity of amino acid transport systems.[2]

Part 1: Stereoselective Synthesis of O-methyl-tyrosine Isomers

The biological utility of O-methyl-tyrosine enantiomers is contingent on their stereochemical purity. Consequently, methods for their asymmetric synthesis are of significant interest. The goal of asymmetric synthesis is to produce a single enantiomer in high yield and enantiomeric excess (e.e.). Several strategies have been developed for the synthesis of non-proteinogenic amino acids like O-methyl-tyrosine.[3]

One common approach involves the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Another powerful technique is catalytic asymmetric synthesis, which employs a chiral catalyst to favor the formation of one enantiomer over the other.[4] This approach is often more efficient as a small amount of the catalyst can generate a large quantity of the desired product. For instance, enantioconvergent cross-coupling reactions using chiral nickel catalysts have been shown to be effective for the synthesis of a variety of protected unnatural α-amino acids.[5]

Enzymatic resolution is also a viable method for obtaining stereochemically pure O-methyl-tyrosine. This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, L-amino acid oxidase shows stereospecificity and can be used in processes to separate enantiomers.[6]

A representative synthetic scheme for O-methyl-L-tyrosine can involve the protection of the amino and carboxyl groups of L-tyrosine, followed by methylation of the phenolic hydroxyl group, and subsequent deprotection.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of O-methyl-L-tyrosine.

Part 2: Analytical Techniques for Chiral Separation

The ability to accurately separate and quantify the enantiomers of O-methyl-tyrosine is crucial for quality control, pharmacokinetic studies, and metabolic research.[7] Due to their identical physical properties in a non-chiral environment, specialized techniques are required for their separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the chiral analysis of amino acids.[8] The separation is typically achieved using a chiral stationary phase (CSP).[7][8] CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7] Teicoplanin-based CSPs, for instance, are effective for the separation of underivatized amino acid enantiomers.[7]

Another approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[9]

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[7][9] This is particularly useful for analyzing samples from complex biological matrices.[10]

Standard Chiral HPLC Protocol

A typical protocol for the chiral HPLC analysis of O-methyl-tyrosine isomers is as follows:

-

Instrumentation and Materials:

-

Sample Preparation:

-

For biological samples like plasma or serum, protein precipitation is necessary. This can be achieved by adding perchloric acid, followed by vortexing and centrifugation.[8] The resulting supernatant can then be analyzed.[8]

-

Standard solutions are prepared by dissolving the reference standards in a suitable solvent and diluting to a range of concentrations for calibration.[7]

-

-

Chromatographic Conditions:

-

The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Detection is often performed using UV spectrophotometry, taking advantage of the aromatic ring in the molecule.[7]

-

Data Presentation: Representative Chromatographic Data

| Compound | Retention Time (min) | Resolution (Rs) |

| O-methyl-D-tyrosine | 10.2 | \multirow{2}{*}{>1.5} |

| O-methyl-L-tyrosine | 12.5 |

Note: The retention times are hypothetical and for illustrative purposes only. Actual retention times will vary depending on the specific column and chromatographic conditions used.

Part 3: Stereospecific Biological Activity and Applications

The distinct biological activities of O-methyl-L-tyrosine and O-methyl-D-tyrosine underscore the importance of stereochemistry in their function.

O-methyl-L-tyrosine: A Tool in Neuroscience and Drug Development

O-methyl-L-tyrosine is recognized for its ability to inhibit the enzyme tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine.[1] This inhibitory action makes it a valuable research tool for studying dopamine synthesis and has led to its investigation in the context of conditions characterized by neurotransmitter imbalances, such as Parkinson's disease and depression.[1] By modulating dopamine levels, O-methyl-L-tyrosine offers potential therapeutic benefits.[1] It is also used in peptide synthesis, where it can be incorporated into peptide chains to create novel therapeutic agents.[11]

O-methyl-D-tyrosine: A Probe for Amino Acid Transport

In contrast to its L-isomer, O-methyl-D-tyrosine is not a significant substrate for the enzymes involved in neurotransmitter synthesis.[2] Its primary role in research is as a tracer to investigate the L-type amino acid transporter 1 (LAT1).[2] LAT1 is crucial for transporting large neutral amino acids across the blood-brain barrier and is often overexpressed in brain tumors.[2] Studies have shown that LAT1 has a strong preference for the L-isomers of amino acids.[2] Consequently, O-methyl-D-tyrosine exhibits significantly lower uptake into the brain and brain tumors compared to its L-enantiomer.[2] This differential uptake provides a powerful method to study the stereoselectivity of the LAT1 transporter.[2]

Logical Relationship of Stereoisomers and Biological Targets

Caption: Differential interactions of O-methyl-tyrosine isomers with biological targets.

Conclusion: The Imperative of Stereochemical Purity

The case of O-methyl-L-tyrosine and O-methyl-D-tyrosine serves as a compelling illustration of the principle of stereospecificity in pharmacology and neurobiology. The L-isomer's role as an inhibitor of neurotransmitter synthesis and its potential therapeutic applications are in stark contrast to the D-isomer's utility as a specific probe for amino acid transport. This functional divergence, arising solely from a difference in the spatial arrangement of their atoms, highlights the necessity for stereochemically pure compounds in research and drug development. The continued advancement of asymmetric synthesis and chiral analytical techniques will be instrumental in further elucidating the nuanced roles of these and other chiral molecules in complex biological systems.

References

- BenchChem. (n.d.). Application Note: HPLC Analysis of O-Methyl-D-tyrosine.

- Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.

- Chem-Impex. (n.d.). O-Methyl-L-tyrosine.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.

- Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.

- MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.

- Springer. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.

- WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.

- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.

- National Institutes of Health. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.

- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.

- BenchChem. (2025). O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research.

- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.

- Royal Society of Chemistry. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science.

- Scilit. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies.

- PubMed. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wiley.com [wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to O-methyl-L-tyrosine Hydrochloride (CAS No. 67423-44-3)

This guide provides a comprehensive technical overview of O-methyl-L-tyrosine hydrochloride, a pivotal non-proteinogenic amino acid for researchers, scientists, and professionals in drug development. Delving into its synthesis, analytical characterization, and key applications, this document serves as a practical resource for leveraging this compound in neuroscience research and pharmaceutical innovation.

Introduction: The Significance of this compound

This compound, a derivative of the amino acid L-tyrosine, is a compound of significant interest in biochemical and pharmaceutical research.[1] Its structure, featuring a methyl group on the phenolic hydroxyl of tyrosine, imparts unique properties that make it a valuable tool for studying critical biological pathways and as a precursor for therapeutic agents and diagnostic tools.[1]

Primarily, it is recognized for its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] This inhibitory action allows researchers to modulate and investigate the catecholaminergic systems, providing insights into neurological conditions such as Parkinson's disease and depression.[1] Furthermore, its stability and specific uptake mechanisms have led to its use as a precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, particularly in oncology.[2]

This guide will navigate the technical landscape of this compound, offering detailed protocols and foundational knowledge to empower its effective application in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67423-44-3 | Internal Knowledge |

| Molecular Formula | C₁₀H₁₄ClNO₃ | Internal Knowledge |

| Molecular Weight | 231.68 g/mol | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 245 °C (decomposes) | |

| Solubility | Soluble in water. | Internal Knowledge |

| Optical Rotation | [α]20/D = -7.0 to -10.0 deg (c=2, 1mol/L HCl) | |

| Maximum Absorption Wavelength | 273 nm (in HCl aq.) |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research. Several synthetic routes have been established, typically involving the O-methylation of a protected L-tyrosine derivative followed by deprotection and salt formation.

Synthetic Pathway Overview

A common and effective strategy involves a three-step process starting from L-tyrosine. This pathway is designed to selectively methylate the phenolic hydroxyl group while protecting the amino and carboxyl functionalities.

Sources

An In-Depth Technical Guide to O-methyl-L-tyrosine Hydrochloride for the Study of Amino Acid Transport Systems

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-methyl-L-tyrosine hydrochloride (OMT) as a critical tool for investigating amino acid transport systems. We will delve into the molecular mechanisms of the primary transport target, provide detailed experimental protocols for its characterization, and offer insights into data interpretation, grounded in established scientific principles.

Introduction: The Significance of Amino Acid Transport

Amino acid transporters are integral membrane proteins that control the flux of amino acids across cellular membranes. This process is fundamental to cell growth, metabolism, and signaling. One transporter of paramount interest in oncology and neuroscience is the L-Type Amino Acid Transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids (LNAAs), including several essential amino acids.[1][2] Given its overexpression in numerous cancers and its critical role in transporting drugs across the blood-brain barrier (BBB), LAT1 has emerged as a significant therapeutic and diagnostic target.[1][3][4]

O-methyl-L-tyrosine, a non-proteinogenic amino acid derivative, serves as an invaluable molecular probe for elucidating the function and kinetics of LAT1.[5][6] Because it is recognized and transported by LAT1 but not subsequently incorporated into proteins, it allows for the specific and accurate measurement of transporter activity without the confounding variable of protein synthesis.[7] This guide will explore the practical application of its hydrochloride salt for these studies.

Section 1: The L-Type Amino Acid Transporter 1 (LAT1) - The Primary Target

Molecular Identity and Structure

LAT1 (solute carrier family 7 member 5, or SLC7A5) is the functional subunit of a heterodimeric complex.[3][8] For proper localization and stability in the plasma membrane, LAT1 must form a disulfide-linked heterodimer with a heavy chain, the 4F2 heavy chain (4F2hc), also known as CD98 or SLC3A2.[1][9] LAT1 itself is a light chain protein with 12 transmembrane helices that form the transport channel.[4]

Transport Mechanism

LAT1 functions as a sodium- and pH-independent obligatory antiporter.[1][2][10] This means it facilitates the exchange of amino acids across the membrane in a 1:1 ratio. It typically imports large neutral amino acids (like leucine, phenylalanine, and tyrosine) while exporting another amino acid (often glutamine) from the cell's interior.[1][11] This exchange mechanism is crucial for maintaining the intracellular pool of essential amino acids required for rapid cell growth and proliferation, a hallmark of cancer cells.[1][9]

Caption: Diagram of the LAT1/4F2hc complex mediating the antiport of extracellular OMT.

Section 2: this compound as a Research Tool

The hydrochloride salt of O-methyl-L-tyrosine is typically used in experimental settings to improve solubility and stability in aqueous buffers.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClNO₃ | [12] |

| Molecular Weight | 231.68 g/mol | N/A |

| Appearance | White solid | [13] |

| Melting Point | 259-261 °C (decomposes) | |

| Key Feature | Non-proteinogenic; not incorporated into proteins | [7] |

The methylation of the hydroxyl group on the tyrosine side chain prevents it from being a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[6] This metabolic stability is a critical feature, ensuring that its intracellular accumulation is a direct measure of transport activity rather than downstream metabolic processes.

Section 3: Experimental Protocols for Studying Amino Acid Transport

This section provides validated, step-by-step protocols for using OMT to characterize LAT1 activity in vitro. The causality behind key steps is explained to ensure scientific rigor.

Protocol 1: General In Vitro Radiolabeled Amino Acid Uptake Assay

This assay measures the initial rate of transport of a radiolabeled LAT1 substrate. It forms the basis for all kinetic and inhibition studies.

Rationale: To isolate LAT1 activity, the assay is performed in a sodium-free buffer, which prevents uptake by sodium-dependent transporters.[14] A short incubation time (e.g., 1-5 minutes) is used to measure the initial velocity of transport before the system reaches equilibrium and before significant efflux occurs.

Materials:

-

Cell Line: A cell line with high LAT1 expression (e.g., HT-29 colon cancer cells, PC-3 prostate cancer cells, or HEK293 cells transfected with human LAT1).[15]

-

Radiolabeled Substrate: L-[³H]Leucine or L-[¹⁴C]Phenylalanine (high-affinity LAT1 substrates).

-

Uptake Buffer (Sodium-Free): Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) prepared without sodium salts (e.g., substituting NaCl with choline chloride). A typical composition is 120 mM Choline Chloride, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4.[14][16]

-

Wash Buffer: Ice-cold uptake buffer.

-

Lysis Buffer: 0.1 M NaOH with 1% SDS.

-

Scintillation Cocktail.

-

Protein Assay Reagent (e.g., BCA or Bradford).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 12-well or 24-well plate and grow to 90-95% confluency. This ensures a sufficient number of transporters for a robust signal.[16]

-

Preparation: On the day of the experiment, pre-warm the uptake buffer to 37°C. Prepare the radiolabeled substrate solution by diluting the stock in the pre-warmed uptake buffer to the desired final concentration (e.g., a concentration near the substrate's Km for LAT1).

-

Washing and Pre-incubation: Aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed uptake buffer. Add 0.5 mL of uptake buffer to each well and incubate at 37°C for 10-15 minutes. This step removes endogenous amino acids and sodium, fully isolating LAT1 activity.[14]

-

Initiate Uptake: Aspirate the pre-incubation buffer. Add the radiolabeled substrate solution to each well to start the transport reaction. Incubate for a predetermined time (e.g., 2 minutes) at 37°C.

-

Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold wash buffer. The cold temperature instantly stops all enzymatic and transport processes.

-

Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer a portion of the lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Normalization: Use the remaining lysate to determine the total protein concentration in each well. This is a crucial step to normalize the CPM values, accounting for any variations in cell number between wells. The final data is expressed as pmol/mg protein/min.

Caption: Experimental workflow for a radiolabeled amino acid uptake assay.

Protocol 2: Competitive Inhibition Assay with O-methyl-L-tyrosine

This assay determines the inhibitory potency (IC₅₀ and Kᵢ) of OMT by measuring its ability to compete with a radiolabeled substrate for transport via LAT1.

Rationale: By keeping the radiolabeled substrate concentration constant and varying the concentration of the unlabeled competitor (OMT), one can generate a dose-response curve to calculate the concentration of OMT that inhibits 50% of the transport activity (IC₅₀).

Methodology:

-

Follow the General Uptake Assay protocol (Protocol 1) with one key modification.

-

In Step 4 (Initiate Uptake) , prepare a series of uptake solutions. Each solution will contain a fixed, constant concentration of the radiolabeled substrate (e.g., L-[³H]Leucine).

-

To these solutions, add increasing concentrations of this compound (e.g., from 0 µM to 10 mM).

-

Include necessary controls:

-

Total Uptake (0% Inhibition): Wells with radiolabeled substrate only (no OMT).

-

Non-specific Uptake (100% Inhibition): Wells with radiolabeled substrate plus a saturating concentration of a known, potent LAT1 inhibitor like JPH203 or BCH.[17]

-

-

Data Analysis:

-

Calculate the percentage of specific uptake for each OMT concentration.

-

Plot the percent inhibition against the log of the OMT concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant for LAT1.

-

| [OMT] (µM) | CPM (Average) | % Inhibition |

| 0 | 15000 | 0 |

| 1 | 13500 | 10 |

| 10 | 9000 | 40 |

| 50 | 5250 | 65 |

| 100 | 3000 | 80 |

| 1000 | 1650 | 99 |

| Non-specific | 1500 | 100 |

| Table 2: Representative data from a competitive inhibition experiment. Data is illustrative. |

Section 4: Advanced Applications

Positron Emission Tomography (PET) Imaging

OMT can be radiolabeled with positron-emitting isotopes, most commonly Carbon-11 ([¹¹C]OMT), to serve as a tracer for PET imaging.[18] This technique allows for the non-invasive, in vivo visualization and quantification of LAT1 activity. Given LAT1's upregulation in many tumors, [¹¹C]OMT PET has been evaluated for clinical tumor imaging, particularly for brain tumors, as it can delineate tumor tissue from healthy brain tissue.[18][19]

Conclusion